1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . Another common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can have significant biological activities.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a lead compound in the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride: Another derivative with distinct properties.
tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride: A derivative used in different chemical applications.
Uniqueness
1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other tetrahydroquinoline derivatives.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8,11H,5-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDJXEUIDOWJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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